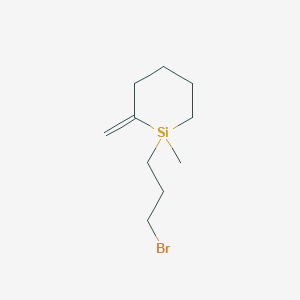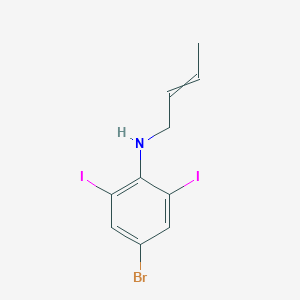
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is an organic compound characterized by the presence of bromine, iodine, and aniline functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The bromine and iodine atoms are introduced through halogenation reactions, while the but-2-en-1-yl group is added via a substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxyaniline compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: Lacks the but-2-en-1-yl and diiodo groups.
2,6-Diiodoaniline: Lacks the bromo and but-2-en-1-yl groups.
N-(but-2-en-1-yl)aniline: Lacks the bromo and diiodo groups.
Uniqueness
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is unique due to the combination of bromine, iodine, and but-2-en-1-yl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
918446-42-1 |
|---|---|
Molekularformel |
C10H10BrI2N |
Molekulargewicht |
477.91 g/mol |
IUPAC-Name |
4-bromo-N-but-2-enyl-2,6-diiodoaniline |
InChI |
InChI=1S/C10H10BrI2N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h2-3,5-6,14H,4H2,1H3 |
InChI-Schlüssel |
LCBVKUGEOVHBAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCNC1=C(C=C(C=C1I)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
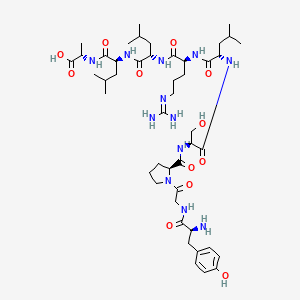
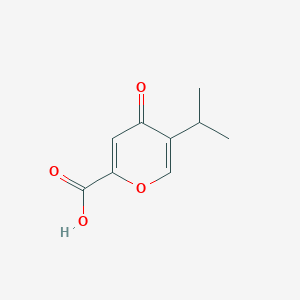
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
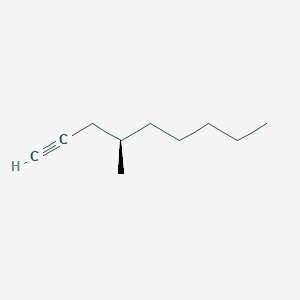
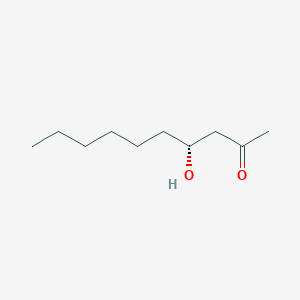


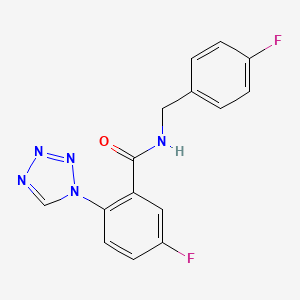
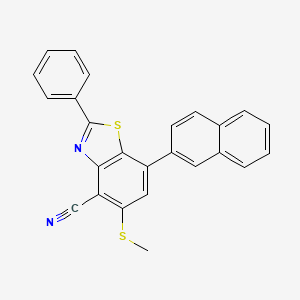
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
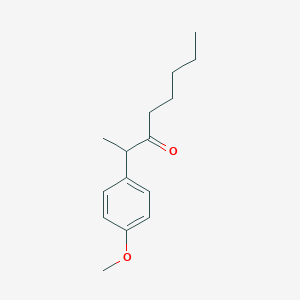
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
